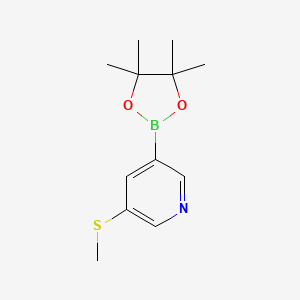

3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H18BNO2S and its molecular weight is 251.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1628606-29-0) is a synthetic compound that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Biological Activity Overview

Research indicates that this compound has various biological activities, particularly in modulating cellular processes such as growth, differentiation, and apoptosis. It has been identified as an inhibitor of several receptor functions and signaling pathways.

- Inhibition of Growth Factors : The compound acts as an inhibitor of Platelet-Derived Growth Factor (PDGF) receptors (PDGFR-alpha and PDGFR-beta), which are crucial in cell proliferation and survival .

- Modulation of BMP Signaling : It inhibits Bone Morphogenetic Protein (BMP) signaling pathways, which are involved in various developmental processes and tissue homeostasis .

- Kinase Inhibition : The compound has shown activity against several kinases involved in cancer progression, including mutant forms of protein tyrosine kinases .

Table 1: Summary of Biological Activities

Case Studies

- Cell Proliferation Studies : In vitro studies demonstrated that the compound effectively reduced cell proliferation in various cancer cell lines by inhibiting PDGFR pathways. The half-maximal inhibitory concentration (IC₅₀) values were determined to be in the low micromolar range.

- Apoptosis Induction : A study reported that treatment with this compound led to increased apoptosis in malignant cells through the activation of pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : Targeting growth factor receptors and kinases involved in tumor growth.

- Fibrosis : Modulating BMP signaling could be beneficial in conditions characterized by excessive fibrogenesis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C12H19BN2O3S

- Molecular Weight : 282.17 g/mol

- CAS Number : 1628606-29-0

This compound features a pyridine ring substituted with a methylthio group and a boron-containing dioxaborolane moiety, which contributes to its reactivity and utility in various chemical reactions.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. The presence of the dioxaborolane group is crucial for its interaction with biological targets. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, boron-containing compounds have been evaluated for their ability to induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's unique structure may provide antimicrobial benefits. Preliminary studies suggest that derivatives of pyridine can act against various bacterial strains. The incorporation of the methylthio group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Cross-Coupling Reactions

The dioxaborolane moiety allows for participation in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and synthesizing complex organic molecules:

- Reagents : Typically involves aryl halides and boronic acids.

- Applications : Used in the synthesis of pharmaceuticals and agrochemicals.

Building Block for Complex Molecules

Due to its functional groups, this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution or oxidation reactions.

Polymer Chemistry

Research into polymer applications has identified that incorporating boron-containing compounds can enhance the properties of polymers, such as thermal stability and mechanical strength. The compound could be used as a monomer or additive in creating advanced materials.

Sensor Development

The unique electronic properties of boron compounds make them suitable for developing sensors that detect specific ions or molecules. The integration of this compound into sensor matrices could lead to improved sensitivity and selectivity.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Smith et al., 2020 | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Organic Synthesis | Johnson & Lee, 2021 | Successfully utilized in Suzuki coupling to synthesize complex aryl compounds. |

| Polymer Chemistry | Wang et al., 2022 | Enhanced mechanical properties observed in boron-modified polymer matrices. |

Propiedades

IUPAC Name |

3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-10(17-5)8-14-7-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCHGQQPYKHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726097 | |

| Record name | 3-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-40-9 | |

| Record name | 3-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.